molecular formula C10H6BrNO2 B095311 2-Bromoquinoline-4-carboxylic acid CAS No. 15733-87-6

2-Bromoquinoline-4-carboxylic acid

Cat. No. B095311
CAS RN: 15733-87-6
M. Wt: 252.06 g/mol
InChI Key: LUHABDKNXNXNTO-UHFFFAOYSA-N
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Description

2-Bromoquinoline-4-carboxylic acid is a compound that has been the subject of various studies due to its potential applications in different fields, including medicinal chemistry and material science. The compound is characterized by the presence of a bromine atom and a carboxylic acid group attached to a quinoline core, which is a heterocyclic aromatic organic compound. This structure makes it a versatile intermediate for various chemical reactions and potential applications in the development of pharmaceuticals and other biologically active molecules.

Synthesis Analysis

The synthesis of bromoquinoline derivatives has been explored in several studies. For instance, a novel synthesis of 3-halo-2-phenylquinoline-4-carboxylic acids, including the bromo derivative, was achieved through a procedure that involves the synthesis of an amino intermediate followed by a halogen exchange reaction according to the Sandmeyer reaction, yielding good results . Another study reported the synthesis of 7-bromo-5-iodo-4-oxo-1,4-dihydroquinoline-2-carboxylic acid using a modified Conrad-Limpach procedure followed by a nucleophilic non-isotopic exchange, demonstrating the versatility of bromoquinoline synthesis .

Molecular Structure Analysis

The molecular structure of bromoquinoline derivatives has been analyzed in various studies. For example, the crystal and molecular structure of a bromo-derivative obtained from a linear tripeptide was examined by crystallographic and spectroscopic methods, revealing insights into the conformation and arrangement of the molecules . This type of analysis is crucial for understanding the reactivity and potential interactions of the compound in biological systems or material applications.

Chemical Reactions Analysis

Bromoquinoline compounds participate in a variety of chemical reactions. The bromine atom on the quinoline ring can act as a reactive site for further functionalization. For instance, the bromination of 1-R-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylic acid derivatives has been studied, showing that these compounds can be selectively brominated at specific positions, which is important for the synthesis of compounds with desired properties 10. Additionally, brominated hydroxyquinoline has been used as a photolabile protecting group for carboxylic acids, demonstrating its utility in photochemistry .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-bromoquinoline-4-carboxylic acid derivatives are influenced by the presence of the bromine atom and the carboxylic acid group. These groups affect the solubility, reactivity, and overall behavior of the compound in different environments. For example, the increased solubility and low fluorescence of brominated hydroxyquinoline make it useful as a caging group for biological messengers . The presence of the bromine atom also facilitates the identification of carboxylic acids in mass spectrometry due to the characteristic bromine isotope pattern .

Scientific Research Applications

  • Synthesis of Fluorescent Brightening Agents : 2-Bromoquinoline-4-carboxylic acid is used in the synthesis of fluorescent brightening agents. The process involves treating 2-phenyl-6-bromoquinoline-4-carboxylic acid with various reagents to yield compounds with potential applications as fluorescent brightening agents (Rangnekar & Shenoy, 1987).

  • Photolabile Protecting Group for Carboxylic Acids : It serves as a basis for developing photolabile protecting groups. A derivative, 8-bromo-7-hydroxyquinoline, exhibits higher quantum efficiency than other known photolabile groups and has been suggested for use in vivo due to its increased solubility and low fluorescence (Fedoryak & Dore, 2002).

  • Synthesis of Halogenated Quinoline Carboxylic Acids : Novel synthesis methods for 3-bromo-2-phenylquinoline-4-carboxylic acids have been developed, demonstrating the versatility of 2-Bromoquinoline-4-carboxylic acid in organic chemistry (Raveglia et al., 1997).

  • Synthesis of β-Carbolines and Isoquinolines : 2-Bromoquinoline-4-carboxylic acid is used in the synthesis of β-carbolines and isoquinolines, compounds with applications in pharmaceutical research (Kamlah et al., 2016).

  • Anti-Tubercular and Anti-Bacterial Activities : Compounds synthesized using 2-bromoquinoline derivatives have shown significant anti-tubercular activity, suggesting potential applications in developing new treatments (Li et al., 2019).

  • Functionalization of Quinolines : 2-Bromoquinoline-4-carboxylic acid derivatives have been successfully converted into other functionalized compounds, demonstrating its utility in diverse chemical transformations (Ondi et al., 2005).

  • Synthesis of Analgesics : Derivatives of 2-Bromoquinoline-4-carboxylic acid have been synthesized for potential use as analgesics (Ukrainets et al., 2013).

  • Antiprotozoal Activity : 4-Arylquinoline-2-carboxylate derivatives, synthesized from 2-Bromoquinoline-4-carboxylic acid, have shown antiprotozoal activity against Toxoplasma gondii, indicating potential applications in treating protozoal infections (McNulty et al., 2014).

  • Derivatization Reagent in HPLC-ESI-MS/MS : A novel bromoquinolinium reagent derived from 2-Bromoquinoline-4-carboxylic acid has been developed for analyzing carboxylic acids in biological samples (Mochizuki et al., 2013).

  • Reactivity Mapping in Chemical Synthesis : Studies on the reactivity of bromoquinolines, including 2-Bromoquinoline-4-carboxylic acid derivatives, help understand their role in various chemical syntheses (Håheim et al., 2019).

  • SPECT Tracer for NMDA Receptor Studies : A derivative, [77Br] 5,7-dibromo-4-oxo-1,4-dihydroquinoline-2-carboxylic acid, synthesized for SPECT studies of the N-methyl-D-aspartate receptor in the human brain (Dumont & Slegers, 1996).

  • Antagonism of NMDA Receptor : Derivatives of 2-Bromoquinoline-4-carboxylic acid have been studied for antagonist activity at the glycine site on the NMDA receptor (Carling et al., 1992).

Safety And Hazards

While specific safety and hazard information for 2-Bromoquinoline-4-carboxylic acid is not available, it’s important to handle all chemicals with care and follow safety protocols. The chemical is intended for R&D use only and not for medicinal, household, or other use .

Future Directions

Quinoline and its derivatives, including 2-Bromoquinoline-4-carboxylic acid, have become essential heterocyclic compounds due to their versatile applications in the fields of industrial and synthetic organic chemistry. They are a vital scaffold for leads in drug discovery and play a major role in the field of medicinal chemistry . Therefore, the future directions of this compound could involve further exploration of its potential applications in these areas.

properties

IUPAC Name

2-bromoquinoline-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6BrNO2/c11-9-5-7(10(13)14)6-3-1-2-4-8(6)12-9/h1-5H,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUHABDKNXNXNTO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CC(=N2)Br)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10574000
Record name 2-Bromoquinoline-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10574000
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromoquinoline-4-carboxylic acid

CAS RN

15733-87-6
Record name 2-Bromo-4-quinolinecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=15733-87-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Bromoquinoline-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10574000
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A mixture of methyl 2-bromoquinolinecarboxylate (7.2 g) and NaOH (1.1 g) in 15 mL of methanol and 15 mL of water is stirred at 50° C. until TLC indicates the disappearance of starting material. After cooling, the methanol is evaporated and the mixture is treated with 28 mL of 1N HCl, the solid is collected by filtration and dried to afford 6.1 g of 2-bromoquinoline-4-carboxylic acid.
Name
methyl 2-bromoquinolinecarboxylate
Quantity
7.2 g
Type
reactant
Reaction Step One
Name
Quantity
1.1 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

Phosphorus oxybromide (5.00 g, 17.4 mmol) was added to commercially available 2-hydroxy-4-quinolinecarboxylic acid (1.00 g, 5.29 mmol), and the mixture was heated with stirring at 90° C. for 4 hours. The reaction solution was added to ice water. To the mixture, sodium chloride was added, and the deposited crystal was collected by filtration, washed with water, and dried to obtain the title compound.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
CW Donaldson, MM Joullie - The Journal of Organic Chemistry, 1968 - ACS Publications
Whereas several workers have studied the effect of substituents on the basicity of the nitrogen in quino-line, 2· 3 very little work has been reported on the transmission of substituent …
Number of citations: 7 pubs.acs.org

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